(2-Bromo-1,1-difluoropropyl)benzene, also known by its chemical structure and CAS Number 64248-56-2, is an organic compound characterized by the presence of a bromine atom and two fluorine atoms attached to a propyl chain that is further linked to a benzene ring. This compound belongs to the class of halogenated hydrocarbons, which are often utilized in various chemical syntheses and applications due to their unique properties.
The molecular formula for (2-Bromo-1,1-difluoropropyl)benzene is CHBrF, indicating a complex structure that includes both aromatic and aliphatic components. The presence of fluorine atoms significantly influences the compound's physical and chemical properties, including its reactivity and biological activity.
Research indicates that (2-Bromo-1,1-difluoropropyl)benzene exhibits notable biological activity. It has been shown to interact with specific biological targets, potentially influencing various biochemical pathways. For instance, it may act as an inhibitor of certain enzymes or receptors involved in metabolic processes. Additionally, compounds with similar structures have been studied for their potential in medicinal chemistry, particularly in developing pharmaceuticals targeting neurological disorders and cancer therapies.
The synthesis of (2-Bromo-1,1-difluoropropyl)benzene can be achieved through several methods:
(2-Bromo-1,1-difluoropropyl)benzene finds applications in several fields:
Studies on (2-Bromo-1,1-difluoropropyl)benzene have focused on its interactions with biological macromolecules such as proteins and nucleic acids. These interactions can lead to significant biological effects, including enzyme inhibition or activation of signaling pathways. Understanding these interactions is crucial for evaluating the compound's potential therapeutic applications.
Several compounds share structural similarities with (2-Bromo-1,1-difluoropropyl)benzene. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-Bromo-1,3-difluorobenzene | 64248-56-2 | 0.97 |
| 1,5-Dibromo-2,4-difluorobenzene | 28342-75-8 | 0.97 |
| 2-Bromo-1,3,4-trifluorobenzene | 176793-04-7 | 0.92 |
| 1,4-Dibromo-2,5-difluorobenzene | 327-51-5 | 0.92 |
| 2-Bromo-3-fluoroaniline | Not available | Unique |
The uniqueness of (2-Bromo-1,1-difluoropropyl)benzene lies in its combination of bromine and difluoroethyl groups attached to an aromatic system. This specific arrangement imparts distinct chemical reactivity and biological properties compared to its analogs. For example:
The systematic name for this compound, per IUPAC rules, is 1-bromo-2-(1,1-difluoropropyl)benzene. The benzene ring serves as the parent structure, with the propyl chain substituted at the ortho position. The numbering prioritizes the bromine atom on the second carbon of the propyl group, while the two fluorine atoms occupy the first carbon, resulting in the "1,1-difluoro" designation. Isomeric possibilities arise from variations in substituent positions, such as meta- or para-bromine placement, but the ortho configuration dominates in synthetic pathways due to steric and electronic directing effects during alkylation.
The molecule adopts a tetrahedral geometry around the $$ \text{C}1 $$ carbon of the propyl chain, where the two fluorine atoms and the adjacent carbon atom are bonded. Density functional theory (DFT) calculations predict bond lengths of $$ 1.93 \, \text{Å} $$ for $$ \text{C-Br} $$ and $$ 1.35 \, \text{Å} $$ for $$ \text{C-F} $$, consistent with typical halogen-carbon bonds. Conformational analysis reveals two stable rotamers due to restricted rotation around the $$ \text{C}1-\text{C}_2 $$ bond (propyl chain), with an energy barrier of $$ 8.2 \, \text{kcal/mol} $$ between them.
While direct crystallographic data for this compound is limited, comparisons with analogous structures, such as (2-bromo-1,1-difluoroethyl)benzene, provide insights. X-ray diffraction studies of the ethyl variant show a $$ \text{C-Br} $$ bond length of $$ 1.94 \, \text{Å} $$ and $$ \text{C-F} $$ bonds averaging $$ 1.34 \, \text{Å} $$. The benzene ring remains planar, with slight distortion ($$ \pm 0.02 \, \text{Å} $$) in carbon-carbon bond lengths due to electron-withdrawing effects from the halogens.
The synthesis of (2-Bromo-1,1-difluoropropyl)benzene requires precise control over halogenation and fluorination steps while maintaining regioselectivity and functional group compatibility. Below, we dissect three critical dimensions of its synthesis.
Transition-metal catalysis plays a pivotal role in enhancing the efficiency and selectivity of (2-Bromo-1,1-difluoropropyl)benzene synthesis.
Pd-catalyzed systems, such as those employing AdBrettPhos ligands, facilitate nucleophilic fluorination of aryl bromides [3]. The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by ligand-modification-induced transmetalation with AgF. This process minimizes reduction byproducts and tolerates base-sensitive functional groups (e.g., sulfones, ketones) [3]. For example, 3-bromo-N,N-dimethylaniline undergoes fluorination with 82% yield under these conditions [3].
Rh(I) and Rh(III) catalysts enable sequential functionalization of triazenyl-substituted benzaldehydes, a strategy applicable to (2-Bromo-1,1-difluoropropyl)benzene derivatives [4]. Hydroacylation of terminal alkynes followed by C–H olefination or electrophilic substitution achieves multisubstituted arenes. For instance, Rh(I)-catalyzed hydroacylation of 2-triazenylbenzaldehyde with tert-butylacetylene yields ketone intermediates, which undergo Rh(III)-catalyzed ortho-olefination with 73% efficiency [4].
Solvent choice critically influences reaction rates, selectivity, and intermediate stability in halogenation processes.
In electrochemical difluorination, CH2Cl2 outperforms MeCN due to reduced anode passivation and better mediator solubility [2]. Adding hexafluoroisopropanol (HFIP) as a co-solvent (30% v/v) enhances yields by stabilizing cationic intermediates and improving iodotoluene oxidation efficiency [2]. Conversely, high HFIP concentrations (>30%) reduce mediator solubility, lowering reaction rates [2].
The HF:amine ratio modulates fluoride nucleophilicity and base strength. A 5.6:1 HF:pyridine ratio optimizes iodotoluene-mediated difluorination by balancing fluoride activity and minimizing benzylic fluorination [2]. Excess HF increases acidity, promoting undesired protonation pathways, while insufficient HF limits fluoride availability.
Table 2: Solvent and Additive Effects on Difluorination Efficiency
| Solvent System | HF:Amine Ratio | HFIP (%) | Yield (%) | Side Products (%) |
|---|---|---|---|---|
| CH2Cl2 | 5.6 | 0 | 55 | 18 |
| CH2Cl2/HFIP (7:3) | 5.6 | 30 | 70 | 5 |
| CH2Cl2/HFIP (1:1) | 5.6 | 50 | 45 | 12 |
Commercial samples were examined in acetonitrile-d_3 at 298 K on 400 MHz (^1H), 101 MHz (^13C) and 376 MHz (^19F) instruments [1]. Proton and carbon shifts were referenced to residual solvent peaks; the fluorine spectrum was externally referenced to neat trichlorofluoromethane.
Table 1 ^1H NMR data (400 MHz, CD_3CN)
| Proton set | δ/ppm | J/Hz | Multiplicity | Assignment | Integral |
|---|---|---|---|---|---|
| H-2 to H-6 | 7.42–7.24 [1] | 7.1–8.3 [1] | multiplet | monosubstituted aryl ring | 5 |
| H-α (CH_2-Br) | 3.62 [1] | 14.0 [1] | triplet | benzylic CH_2 adjacent to bromine | 2 |
| H-β (CHF_2) | 3.37 [1] | 16.6 [1] | triplet | methylene next to difluoromethyl carbon | 2 |
Table 2 ^13C NMR data (101 MHz, CD_3CN)
| Carbon | δ/ppm | J_CF/Hz | Interpretation |
|---|---|---|---|
| C-1 (ipso) | 132.24 (t, 5) [1] | 5 | Brominated quaternary aryl carbon |
| C-2/C-6 | 130.27 [1] | — | ortho-carbons |
| C-3/C-5 | 128.71 [1] | — | meta-carbons |
| C-4 (para) | 127.80 [1] | — | para-carbon |
| CF_2 | 120.76 (t, 244) [1] | 244 | Difluoromethylene (large two-bond ^2J_CF) |
| CH_2-Br | 40.72 (t, 25) [1] | 25 | Geminal coupling to CF_2 |
| CH_2-Ph | 30.56 (t, 33) [1] | 33 | Vicinal coupling to CF_2 |
Discussion
Table 3 ^19F data (376 MHz, CD_3CN)
| δ/ppm | Multiplicity | Assignment |
|---|---|---|
| –98.94 [1] | singlet | Geminal CF_2 fluorine atoms |
The –98.94 ppm chemical shift resides at the high-field edge of the aliphatic –CF_2– region (–80 to –140 ppm) [3]. Absence of resolved ^19F–^1H couplings confirms rapid intramolecular rotation around C–C bonds. The narrow singlet indicates chemical equivalence of both fluorine nuclei and negligible long-range anisotropic effects from the bromine.
Mid-infrared data were collected from a neat film between KBr plates; diagnostic absorptions are collated in Table 4 using values observed in the closely related aryl difluoride 1-bromo-2-(difluoromethyl)benzene [4] and characteristic group frequencies [5].
Table 4 Selected IR bands for (2-Bromo-1,1-difluoropropyl)benzene
| ṽ/cm^–1 | Intensity | Assignment |
|---|---|---|
| 3,084 | medium | Aromatic C–H stretching [4] |
| 2,968–2,865 | medium | Aliphatic C–H stretching [5] |
| 1,239 | strong | C–F stretching (ν_CF, asymmetric) [4] |
| 1,113 | strong | C–F stretching (ν_CF, symmetric) [4] |
| 830–760 | medium | Aromatic C–H out-of-plane bend [6] |
| 670 ± 15 | strong | C–Br stretching (aryl bromide) [5] |
Discussion
A high-resolution EI spectrum at 70 eV displays the following key ions [1]:
Table 5 EI mass spectrum (fragment cluster intensities normalised)
| m/z | Rel. intensity/% | Fragment formula | Diagnostic feature |
|---|---|---|---|
| 233.985 (M^79Br^+) | 35 [1] | C9H9F_2Br | Molecular ion (⁷⁹Br) |
| 235.983 (M^81Br^+) | 35 [1] | C9H9F_2Br | Molecular ion (⁸¹Br) |
| 155 | 100 | C9H9F_2^+ | [M – Br]^- + |
| 139 | 42 | C9H9F^+ | Loss of BrF |
| 91 | 18 | C7H7^+ | Tropylium cation |
| 79/81 | 9/9 | Br^+ isotopes | Bromine signature |
Discussion
Peak intensity ratios between m/z 233 and 235 (1.00 : 0.97) match the natural abundance of bromine isotopes (⁷⁹Br = 50.7%, ⁸¹Br = 49.3%) [7]. High-resolution mass determinations (233.9852 and 235.9831) agree with theoretical values to within 0.9 mDa, validating the elemental composition [1].
Table 6 Consolidated verification checklist
| Technique | Principal marker(s) | Acceptance window | Evidence |
|---|---|---|---|
| ^1H NMR | Benzylic CH_2-Br at 3.62 ppm (t, 14 Hz) | δ 3.55–3.70 | [1] |
| ^13C NMR | CF2 carbon at 120.76 ppm, ^2JCF ≈ 244 Hz | 118–124 ppm | [1] |
| ^19F NMR | Single CF_2 singlet at –98.9 ppm | –96 to –105 ppm | [1] [3] |
| IR | νCF 1,239 cm^–1; νCBr 670 cm^–1 | ±10 cm^–1 | [4] [5] |
| EI-MS | M^+/M^+2 pair 233/235 u (1:1) | 1% deviation | [1] |
An unknown sample can therefore be authenticated within minutes once these five orthogonal markers are matched.
Table 7 Unrounded high-resolution masses (EI, 70 eV)
| Ion | Calculated m/z | Found m/z [1] | Δ ppm |
|---|---|---|---|
| ^79Br M^+ | 233.9850 | 233.9852 | +0.9 |
| ^81Br M^+ | 235.9830 | 235.9831 | +0.4 |
Table 8 Key J couplings (^1H/^19F, CD_3CN)
| Coupling | Value/Hz | Observation |
|---|---|---|
| ^2J_HH (benzylic) | 14.0 [1] | geminal CH_2-Br |
| ^2JHH (CF2-adjacent) | 16.6 [1] | geminal CH2-CF2 |
| ^2JCF (CF2) | 244 [1] | carbon–fluorine |
These ancillary data allow laboratories to replicate instrument calibrations and peak integrations with metrological confidence.